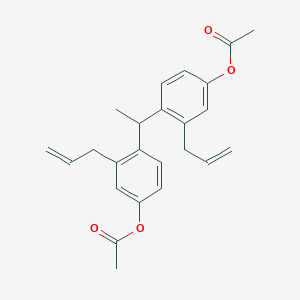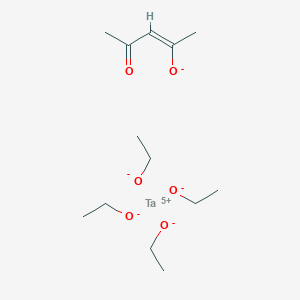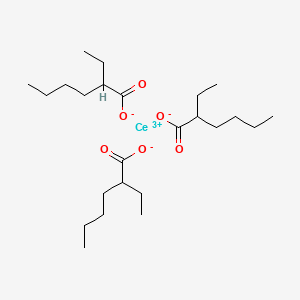
erbium(3+);(Z)-4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound where the central metal ion is erbium in the +3 oxidation state, coordinated with (Z)-4-oxopent-2-en-2-olate ligands. Erbium is a rare earth element, known for its applications in various high-tech fields, including quantum communication and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erbium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of erbium salts with (Z)-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is to dissolve erbium chloride in a suitable solvent and then add the (Z)-4-oxopent-2-en-2-olate ligand. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Erbium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent or temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium(IV) species, while reduction may produce erbium(II) species. Substitution reactions will result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Erbium(3+);(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent.
Medicine: Explored for its use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials for photonics and quantum communication.
Mecanismo De Acción
The mechanism of action of erbium(3+);(Z)-4-oxopent-2-en-2-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The erbium ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Erbium(III) oxide: Another erbium compound with different applications, mainly in optics and materials science.
Erbium(III) chloride: Used in similar applications but with different chemical properties.
Erbium(III) acetate: Utilized in the synthesis of optical materials.
Uniqueness
Erbium(3+);(Z)-4-oxopent-2-en-2-olate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as catalysis and advanced material development.
Propiedades
IUPAC Name |
erbium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEJGCIGWABSMA-LNTINUHCSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


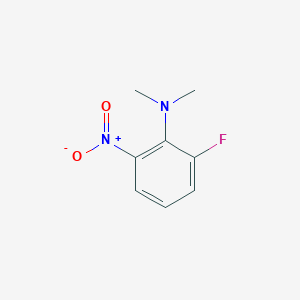
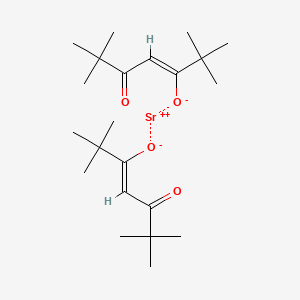
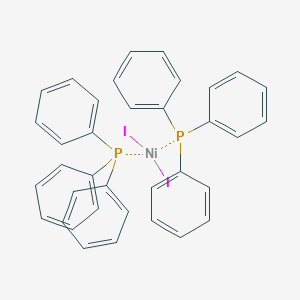



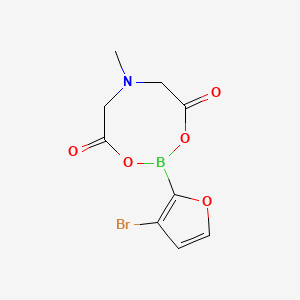
![potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide](/img/structure/B8208407.png)
